Sudan IV-d6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C24H20N4O |

|---|---|

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

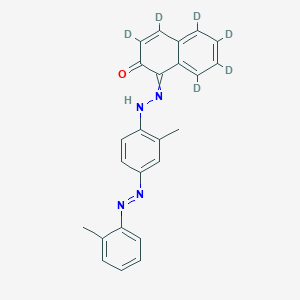

3,4,5,6,7,8-hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one |

InChI |

InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,27H,1-2H3/i4D,5D,8D,9D,11D,14D |

Clave InChI |

KMDLOETUWUPGMB-NDTQNISJSA-N |

SMILES isomérico |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)C2=NNC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C)[2H])[2H])[2H])[2H] |

SMILES canónico |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sudan IV-d6: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated azo dye, Sudan IV-d6, covering its chemical structure, a detailed synthesis protocol, and its role as an agonist of the aryl hydrocarbon receptor (AhR). This document is intended to serve as a valuable resource for researchers in the fields of toxicology, drug metabolism, and analytical chemistry.

Chemical Structure and Properties

This compound is the deuterated form of Sudan IV, a fat-soluble diazo dye. The deuterium labeling makes it a useful internal standard for quantitative analysis by mass spectrometry.[1]

Chemical Structure:

The chemical structure of this compound is 1-[[2-Methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol-d6. The six deuterium atoms are located on the naphthalene ring.

Molecular Formula: C₂₄D₆H₁₄N₄O

Synonyms: Solvent Red 24-d6, C.I. 26105-d6, 1-[2-Methyl-4-(2-methyl-phenylazo)phenylazo]-2-naphthol-d6[1][2]

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1014689-18-9 | [2] |

| Molecular Weight | 386.48 g/mol | [2] |

| Empirical Formula | C₂₄D₆H₁₄N₄O | [2] |

| Mass Shift (M+) | +6 | [2] |

| Appearance | Reddish-brown crystals | [3] |

| Melting Point | 199 °C (for Sudan IV) | [3] |

| Maximum Absorption (λmax) | 520(357) nm (for Sudan IV) | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated coupling agent followed by a two-step diazotization and azo coupling reaction.

Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

2.2.1. Synthesis of 2-Naphthol-d6 (Deuterated Coupling Agent)

A common method for the synthesis of 2-naphthol involves the sulfonation of naphthalene followed by caustic fusion.[4] For the deuterated analog, D₂O would be used in the workup to introduce deuterium.

-

Sulfonation of Naphthalene: Naphthalene is reacted with sulfuric acid to produce naphthalene-2-sulfonic acid.

-

Caustic Fusion: The sodium salt of naphthalene-2-sulfonic acid is fused with sodium hydroxide at high temperatures.

-

Hydrolysis and Deuteration: The resulting melt is dissolved in heavy water (D₂O) and neutralized with a deuterated acid (e.g., DCl in D₂O) to yield 2-naphthol-d6. The product is then purified by recrystallization.

2.2.2. Synthesis of 2-Methyl-4-(o-tolylazo)aniline (Aromatic Amine Precursor)

This precursor is synthesized through a multi-step process starting from o-toluidine.

-

Nitration of o-Toluidine: o-Toluidine is first acetylated to protect the amino group, then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the para position.[5][6] Subsequent hydrolysis removes the acetyl group to yield 2-methyl-4-nitroaniline.[5][6]

-

Reduction of 2-Methyl-4-nitroaniline: The nitro group is then reduced to an amino group to form 2-methyl-4-aminoaniline.

-

Diazotization and Coupling: 2-Methyl-4-aminoaniline is diazotized with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with o-toluidine to form 2-methyl-4-(o-tolylazo)aniline.

2.2.3. Synthesis of this compound

-

Diazotization of 2-Methyl-4-(o-tolylazo)aniline: The precursor amine is dissolved in a solution of hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Azo Coupling with 2-Naphthol-d6: A solution of 2-naphthol-d6 in aqueous sodium hydroxide is prepared and cooled. The cold diazonium salt solution is then slowly added to the 2-naphthol-d6 solution with vigorous stirring. The coupling reaction occurs, resulting in the precipitation of this compound as a reddish-brown solid. The product is collected by filtration, washed with water, and purified by recrystallization.

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Agonism

Sudan IV is known to be an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.[1] Activation of AhR by ligands like Sudan IV leads to a cascade of events culminating in the transcription of target genes.

AhR Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound analytical standard 1014689-18-9 [sigmaaldrich.com]

- 3. Sudan IV - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Sudan IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Sudan IV, a fat-soluble diazo dye. For comparative purposes, data for both the non-deuterated and deuterated forms are presented. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing Sudan IV and its deuterated analogue in their work, particularly in applications requiring internal standards for analytical quantification, such as mass spectrometry-based methods.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of Sudan IV and its deuterated form, Sudan IV-d6. Data for Sudan IV is widely available, while specific experimental data for this compound is limited. The properties of this compound are primarily based on information from analytical standard suppliers and theoretical considerations of isotopic labeling.

Table 1: General Physicochemical Properties

| Property | Sudan IV | Deuterated Sudan IV (this compound) |

| Chemical Formula | C₂₄H₂₀N₄O | C₂₄D₆H₁₄N₄O |

| Molecular Weight | 380.44 g/mol | 386.48 g/mol |

| Appearance | Reddish-brown crystalline powder[1][2][3] | Not explicitly stated, expected to be similar to Sudan IV |

| Melting Point | 199 °C (decomposes)[2][3] | Not experimentally determined, expected to be very similar to Sudan IV |

| Boiling Point | Not applicable (decomposes) | Not applicable (decomposes) |

Table 2: Solubility Profile

| Solvent | Sudan IV | Deuterated Sudan IV (this compound) |

| Water | Insoluble | Expected to be insoluble |

| Ethanol | Soluble[1] | Expected to be soluble |

| Acetone | Soluble[1] | Expected to be soluble |

| Chloroform | Soluble[1] | Expected to be soluble |

| Oils and Fats | Soluble (Lysochrome)[3] | Expected to be soluble |

Table 3: Spectral and Chromatographic Data

| Technique | Sudan IV | Deuterated Sudan IV (this compound) |

| UV-Vis λmax | 520 nm, 357 nm[2][3] | Expected to have a very similar λmax to Sudan IV |

| Infrared (IR) Spectroscopy | Characteristic peaks for azo bonds, aromatic rings, and hydroxyl groups. | Expected to show C-D stretching vibrations and altered fingerprint region compared to Sudan IV. |

| HPLC Retention Time | Varies with method; typically elutes with other Sudan dyes on C18 columns.[4][5][6] | Expected to have a slightly different retention time than Sudan IV due to the kinetic isotope effect, but generally co-elutes under standard conditions. |

| TLC Rf Value | Varies with mobile phase; can be separated from other Sudan dyes.[7][8][9][10] | Expected to have a very similar Rf value to Sudan IV. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the physicochemical properties of Sudan IV and its deuterated forms.

Determination of Solubility

This protocol outlines a general method for determining the solubility of a compound in various solvents.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg).

-

Solvent Addition: In a small vial or test tube, add a measured volume of the solvent (e.g., 1 mL).

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by manual shaking.

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Equilibration: If undissolved solid remains, allow the mixture to stand at a controlled temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Quantification (Optional): For quantitative solubility, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting point of a solid compound.[11][12][13][14][15]

Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.[13][15]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[13]

-

Fine Heating: Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[13]

-

Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[13][14]

UV-Visible (UV-Vis) Spectroscopy

This protocol details the procedure for obtaining the UV-Vis absorption spectrum of a colored compound.[16][17][18][19][20]

Methodology:

-

Solution Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

This protocol describes the use of ATR-FTIR for obtaining the infrared spectrum of a solid sample.[21][22][23][24]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of Sudan dyes using reverse-phase HPLC.[4][5][6][25]

Methodology:

-

Standard and Sample Preparation: Prepare stock solutions of Sudan IV and/or its deuterated form in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards and sample solutions by diluting the stock solutions.

-

HPLC System:

-

Injection: Inject a small volume (e.g., 10-20 µL) of the standard or sample solution onto the column.

-

Data Acquisition and Analysis: Record the chromatogram and determine the retention time of the analyte.

Thin-Layer Chromatography (TLC)

This protocol outlines a method for the separation of Sudan dyes by TLC.[7][8][9][10]

Methodology:

-

Plate Preparation: Use a pre-coated silica gel TLC plate.

-

Sample Application: Apply a small spot of the concentrated sample solution onto the baseline of the TLC plate using a capillary tube.

-

Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of non-polar and slightly polar solvents like hexane and ethyl acetate).[8][9] Allow the solvent front to move up the plate.

-

Visualization: After development, remove the plate from the chamber and allow the solvent to evaporate. The colored spots of the Sudan dyes will be visible.

-

Rf Value Calculation: Calculate the Retardation factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Signaling Pathway and Experimental Workflow Diagrams

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Sudan IV is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[26] The following diagram illustrates the canonical AhR signaling pathway.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Sudan IV.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of deuterated Sudan IV.

Caption: Workflow for the physicochemical characterization of deuterated Sudan IV.

References

- 1. chemiis.com [chemiis.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Sudan IV - Wikipedia [en.wikipedia.org]

- 4. thamesrestek.co.uk [thamesrestek.co.uk]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. omicsonline.org [omicsonline.org]

- 8. cromlab-instruments.es [cromlab-instruments.es]

- 9. shoko-sc.co.jp [shoko-sc.co.jp]

- 10. omicsonline.org [omicsonline.org]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. thinksrs.com [thinksrs.com]

- 13. jk-sci.com [jk-sci.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. westlab.com [westlab.com]

- 16. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ejournal.upi.edu [ejournal.upi.edu]

- 19. microbenotes.com [microbenotes.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. agilent.com [agilent.com]

- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. scribd.com [scribd.com]

- 26. medchemexpress.com [medchemexpress.com]

Sudan IV-d6 CAS number and molecular weight

Technical Guide: Sudan IV-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on this compound, a deuterated analog of the fat-soluble dye Sudan IV. The inclusion of deuterium atoms makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based methods.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 1014689-18-9 | [1][2][3][4] |

| Molecular Formula | C₂₄H₁₄D₆N₄O | [1][2][4] |

| Molecular Weight | 386.48 g/mol | [1][2][3] |

| Synonyms | Solvent Red 24-d6, 1-[2-Methyl-4-(2-methyl-phenylazo)phenylazo]-2-naphthol-d6 | [3][5] |

Application in Analytical Chemistry

This compound is primarily utilized as an internal standard for the quantitative analysis of Sudan IV in various matrices.[5] Sudan dyes are synthetic industrial dyes that are banned as food colorants due to their potential carcinogenicity.[6] Regulatory bodies worldwide monitor foodstuffs, such as chili powder, curry paste, and palm oil, for the illicit presence of these dyes.[6][7][8]

The most common analytical techniques for detecting Sudan dyes are High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection, and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[6][7][9] In these methods, a known amount of this compound is added to the sample at the beginning of the preparation process. Because it is chemically identical to Sudan IV but has a higher mass, it behaves similarly during extraction and chromatography but is distinguishable by the mass spectrometer. This allows for precise quantification of the target analyte (Sudan IV) by correcting for any sample loss during preparation.

Logical Workflow: Use of this compound as an Internal Standard

The following diagram illustrates the typical workflow for using this compound in a quantitative analytical experiment.

Caption: Workflow for Sudan IV quantification using this compound.

Experimental Protocols

While specific protocols are highly dependent on the sample matrix and instrumentation, a generalized methodology for the extraction and analysis of Sudan dyes from a food matrix using an internal standard like this compound is outlined below. This is based on common practices described in the literature.[8][9][10]

Objective: To quantify Sudan IV in a chili powder sample using UPLC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

-

This compound analytical standard

-

Sudan IV analytical standard (for calibration curve)

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Formic Acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Chili powder sample (blank and unknown)

-

50 mL centrifuge tubes

-

Vortex mixer and centrifuge

-

Syringe filters (0.2 µm)

2. Standard Preparation:

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank chili powder extract with known concentrations of Sudan IV. Add a constant amount of the this compound IS stock solution to each calibration standard.

3. Sample Extraction and Cleanup:

-

Weigh 1 gram of the chili powder sample into a 50 mL centrifuge tube.

-

Spike the sample with a precise volume of the this compound internal standard stock solution.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4500 rpm for 10 minutes to separate the solid matrix from the solvent.

-

Transfer the supernatant (the acetonitrile extract) to a clean tube.

-

For cleanup, pass the extract through an SPE cartridge pre-conditioned according to the manufacturer's instructions.

-

Elute the analytes from the cartridge, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in a known volume of the mobile phase.

-

Filter the final solution through a 0.2 µm syringe filter into an HPLC vial.

4. Instrumental Analysis (UPLC-MS/MS):

-

Chromatographic Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for both Sudan IV and this compound. The transition for this compound will be 6 mass units higher than that of Sudan IV.

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (Sudan IV / this compound) against the concentration of Sudan IV for the calibration standards.

-

Calculate the peak area ratio for the unknown sample.

-

Determine the concentration of Sudan IV in the sample by interpolating its peak area ratio from the calibration curve.

Biological Interaction

While the primary use of this compound is as an analytical standard, its unlabeled counterpart, Sudan IV, is known to be an agonist of the aryl hydrocarbon receptor (AhR).[5] Activation of AhR can induce the expression of cytochrome P450 enzymes like CYP1A1, which are involved in drug metabolism.[5] Due to its lipophilic (fat-soluble) nature, Sudan IV is also used as a stain in histology to visualize lipids, triglycerides, and lipoproteins in tissue sections.[5][11][12][13]

Signaling Pathway of Sudan IV

The following diagram outlines the known signaling pathway for the non-deuterated Sudan IV.

Caption: Sudan IV activates the AhR signaling pathway.

References

- 1. Sudan IV D6 [a-2-s.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. This compound analytical standard 1014689-18-9 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. waters.com [waters.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemiis.com [chemiis.com]

- 12. discofinechem.com [discofinechem.com]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Isotopic Purity and Stability of Sudan IV-d6

This technical guide provides a comprehensive overview of the isotopic purity and stability of Sudan IV-d6, a deuterated analog of the synthetic azo dye Sudan IV. Designed for researchers, scientists, and drug development professionals, this document details the analytical methodologies for assessing its purity and stability, presents key quantitative data, and outlines relevant biological pathways. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, for the accurate quantification of Sudan dyes in various matrices.[1]

Isotopic and Chemical Purity

The reliability of quantitative analysis using isotopically labeled internal standards is fundamentally dependent on their isotopic and chemical purity. This compound is synthesized to have six deuterium atoms, typically on the naphthyl ring, to create a mass shift from the unlabeled Sudan IV.[2]

Quantitative Data on Purity

A Certificate of Analysis for a commercially available this compound standard provides the following specifications, which can be considered representative for a high-quality analytical standard.[3]

| Parameter | Specification | Result | Method |

| Chemical Purity | Report Result | 99.04% | HPLC (at 205 nm) |

| Isotopic Purity | >95% | 99.4% | Mass Spectrometry |

The isotopic distribution, which details the percentage of molecules with a specific number of deuterium atoms, is a critical measure of isotopic purity.

| Isotopic Species | Normalized Intensity (%) |

| d0 (unlabeled) | 0.17 |

| d1 | 0.04 |

| d2 | 0.06 |

| d3 | 0.00 |

| d4 | 0.12 |

| d5 | 2.25 |

| d6 | 97.37 |

This data indicates a high enrichment of the desired d6 isotopologue, with minimal presence of unlabeled or partially labeled species.

Stability of this compound

General Stability and Storage

This compound is considered chemically stable under standard ambient conditions (room temperature).[5] However, for long-term storage, it is recommended to store the neat compound at -20°C.[6] Solutions of this compound, typically prepared in organic solvents like acetonitrile, should be stored in the dark at 4°C for short-term use and at -20°C or -80°C for extended periods to minimize potential degradation.[6][7] Like other azo dyes, Sudan IV and its deuterated analog can be susceptible to photodegradation; therefore, protection from light is crucial.[8][9]

Forced Degradation and Stability Assessment

To ensure the reliability of this compound as an internal standard, a comprehensive stability assessment under various stress conditions is recommended. This involves forced degradation studies to identify potential degradation products and pathways.

Key Stability Aspects to Consider:

-

Freeze-Thaw Stability: Assess the stability of solutions after multiple freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the sample matrix at room temperature for a period relevant to the sample preparation and analysis time.

-

Long-Term Stability: Determine the stability of the analyte in the matrix when stored at the intended storage temperature over a longer duration.

-

Stock Solution Stability: Verify the stability of stock and working solutions at their storage temperatures.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of isotopic purity and for the routine use of this compound in quantitative analysis.

Protocol 1: Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using high-resolution mass spectrometry.[10][11][12]

Objective: To quantify the isotopic distribution of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a liquid chromatography system (UPLC/HPLC).

-

LC Method:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to elute this compound as a sharp peak.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full scan at high resolution (>10,000).

-

Mass Range: A range that includes the isotopic cluster of this compound (e.g., m/z 380-395).

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopic peak (d0 to d6).

-

Integrate the peak areas for each isotopologue.

-

Calculate the normalized intensity of each isotopic species relative to the sum of all isotopic peak areas.

-

Protocol 2: UPLC-MS/MS Analysis of Sudan Dyes using this compound as an Internal Standard

This protocol describes a typical application of this compound for the quantification of Sudan dyes in a food matrix.[13]

Objective: To accurately quantify Sudan I, II, III, and IV in a sample matrix.

Methodology:

-

Sample Preparation (e.g., for spices):

-

Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer (TQ-MS).

-

LC Method: (As described in Protocol 1, optimized for the separation of all target Sudan dyes).

-

MS/MS Method:

-

Ionization Mode: ESI+.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each Sudan dye and for this compound. For Sudan IV, a common transition is m/z 381.2 → 91.0.[14] The transition for this compound will be shifted by 6 Da.

-

-

Quantification:

-

Generate a calibration curve using standards of the unlabeled Sudan dyes spiked with the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of the Sudan dyes in the samples from the calibration curve.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of this compound.

Forced Degradation Study Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Sudan 4 D6 (naphthyl D6) | LGC Standards [lgcstandards.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PhotochemCAD | Sudan IV [photochemcad.com]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. scirp.org [scirp.org]

- 14. Simultaneous determination of four Sudan dyes in rat blood by UFLC–MS/MS and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Sudan IV-d6 as an Aryl Hydrocarbon Receptor (AhR) Agonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan IV is a lipophilic azo dye historically used in industrial applications and for staining lipids in histological preparations. It belongs to a class of compounds known for their potential biological activity, including carcinogenic properties.[1][2] Sudan IV-d6 is the deuterated form of Sudan IV, identical in chemical structure and biological activity but labeled with deuterium for use as an internal standard in mass spectrometry-based analytical methods.

This guide focuses on the molecular mechanism by which Sudan IV, and by direct extension this compound, exerts its biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide array of environmental xenobiotics and endogenous molecules.[3] Understanding the interaction between this compound and the AhR signaling pathway is critical for assessing its toxicological profile and its impact on cellular processes.

The Canonical AhR Signaling Pathway

The Aryl Hydrocarbon Receptor is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[3] In its inactive state, the AhR resides in the cytoplasm, complexed with several chaperone proteins, including two molecules of Heat Shock Protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[4] The activation of AhR by a ligand such as this compound initiates a well-defined signaling cascade.

The key steps are as follows:

-

Ligand Binding: Lipophilic agonists like this compound passively diffuse across the cell membrane and bind to the PAS-B domain of the cytosolic AhR.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR, exposing a nuclear localization sequence. This causes the dissociation of chaperone proteins and the translocation of the ligand-AhR complex into the nucleus.[3]

-

Heterodimerization: Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT), another bHLH-PAS protein.[4]

-

DNA Binding: The newly formed AhR/ARNT heterodimer is a transcriptionally active complex. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[3][4]

-

Gene Transcription: The AhR/ARNT complex recruits co-activators and the general transcriptional machinery to the promoter, initiating the transcription of a battery of downstream genes. Prominent among these are Phase I drug-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[3][5]

-

Negative Feedback: Transcription of the AhR Repressor (AhRR) gene is also induced. The AhRR protein competes with AhR for binding to ARNT, thereby forming a negative feedback loop that attenuates the signaling pathway.[4]

dot

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Quantitative Analysis of AhR Agonism

For context, the following table presents typical quantitative data for well-characterized AhR ligands.

| Parameter | Compound | Species/System | Value | Reference(s) |

| Binding Affinity (Kd) | TCDD | Recombinant Human AhR-ARNT | 139 ± 99 nM | [7] |

| FICZ | Recombinant Human AhR-ARNT | 79 ± 36 nM | [7] | |

| This compound | Not Reported | N/A | ||

| CYP1A2 Induction (EC50) | Omeprazole | Human Hepatocytes | 2 µM | [8] |

| This compound | Not Reported | N/A |

N/A: Not available in the cited literature.

Experimental Protocols for Assessing AhR Agonism

To characterize the activity of a compound like this compound as an AhR agonist, several key in vitro assays are employed. These include ligand binding assays, reporter gene assays, and quantitative PCR for target gene expression.

dot

Caption: General experimental workflow for characterizing an AhR agonist.

Competitive Ligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled high-affinity AhR ligand.

-

Principle: The assay quantifies the displacement of a known high-affinity ligand (e.g., [3H]TCDD) from the AhR by the unlabeled test compound (this compound). The amount of displacement is proportional to the binding affinity of the test compound.[7]

-

Materials:

-

Source of AhR: Cytosolic fractions from cell lines (e.g., HepG2) or animal liver, or purified recombinant AhR protein.[7]

-

Radiolabeled Ligand: [3H]TCDD.

-

Test Compound: this compound, serially diluted.

-

Buffers: MDEG buffer (MOPS, DTT, EDTA, glycerol).[7]

-

Charcoal Suspension: Dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation Counter.

-

-

Protocol:

-

Prepare cytosolic fractions or recombinant AhR protein.

-

Incubate a constant concentration of [3H]TCDD (e.g., 2-4 nM) and the AhR preparation with increasing concentrations of this compound in MDEG buffer.[7]

-

Include controls for total binding (no competitor) and non-specific binding (large excess of unlabeled TCDD).

-

Incubate reactions to reach equilibrium (e.g., 24 hours at 4°C).[7]

-

Add a charcoal suspension to adsorb unbound [3H]TCDD.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity in the supernatant (containing the AhR-bound [3H]TCDD) using a liquid scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 (concentration of competitor that displaces 50% of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

AhR-Dependent Reporter Gene Assay

This cell-based assay measures the transcriptional activation of AhR.

-

Principle: A reporter cell line is engineered to contain a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple DREs. AhR activation by an agonist drives the expression of the reporter gene, which can be easily quantified.[9][10]

-

Materials:

-

Reporter Cell Line: e.g., HepG2 or HT29 cells stably transfected with a DRE-luciferase reporter construct.[4][9]

-

Cell Culture Media and Reagents.

-

96-well white, clear-bottom assay plates.

-

Test Compound: this compound, serially diluted.

-

Positive Control: TCDD or MeBIO.[10]

-

Luciferase Assay Reagent (containing luciferin substrate).

-

Luminometer.

-

-

Protocol:

-

Seed the reporter cells into a 96-well plate and allow them to attach (e.g., 4-24 hours).[10]

-

Remove the seeding medium and replace it with medium containing serial dilutions of this compound. Include vehicle controls and positive controls.

-

Incubate the plate for a specified period (e.g., 24 hours) at 37°C with 5% CO2.[10]

-

Discard the treatment media.

-

Lyse the cells and add the luciferase detection reagent according to the manufacturer's protocol.

-

Measure the luminescence from each well using a plate-reading luminometer.

-

-

Data Analysis: Normalize the relative light units (RLU) to a vehicle control to calculate fold induction. Plot fold induction against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy).

Quantitative PCR (qPCR) for Target Gene Expression

This assay directly measures the upregulation of endogenous AhR target genes.

-

Principle: The expression level of AhR target gene mRNA (e.g., CYP1A1) is quantified in cells treated with the test compound. An increase in mRNA levels indicates AhR-mediated transcriptional activation.[11][12]

-

Materials:

-

Cell Line: e.g., HepG2 human hepatoma cells.

-

Test Compound: this compound.

-

RNA Extraction Kit.

-

Reverse Transcription Kit (for cDNA synthesis).

-

qPCR Master Mix (e.g., SYBR Green or TaqMan).

-

Gene-specific primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin).

-

Real-Time PCR instrument.

-

-

Protocol:

-

Culture cells (e.g., HepG2) and treat with various concentrations of this compound for a set time (e.g., 6-24 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qPCR using primers for CYP1A1 and a reference gene. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

-

A melt curve analysis is performed at the end to verify the specificity of the PCR product.

-

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of CYP1A1 compared to the reference gene using the ΔΔCt method. Results are expressed as fold change over the vehicle-treated control.

Toxicological Significance

The activation of the AhR pathway is not only an adaptive metabolic response but also mediates the toxic effects of many xenobiotics. Sudan I, III, and IV are classified as Category 3 carcinogens by the International Agency for Research on Cancer (IARC).[1][5] The genotoxicity of Sudan dyes is believed to arise from their metabolic activation by enzymes, including the AhR-inducible CYP1A1, into reactive intermediates that can form DNA adducts.[1][14] Therefore, the agonistic activity of this compound on the AhR is a key initiating event in its potential carcinogenicity.

Conclusion

This compound, like its non-deuterated counterpart, functions as a direct agonist of the Aryl Hydrocarbon Receptor. Upon binding, it initiates the canonical AhR signaling cascade, leading to the nuclear translocation of the receptor, dimerization with ARNT, and subsequent transcriptional activation of DRE-containing genes, most notably CYP1A1. While specific quantitative data on its binding affinity and potency are lacking in the public domain, its mechanism can be reliably inferred from studies on Sudan dyes and the well-established AhR paradigm. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of this compound and other potential AhR modulators. Given the role of AhR in mediating toxicity, understanding this interaction is paramount for risk assessment in research and industrial settings.

References

- 1. Sudan dyes: are they dangerous for human health? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological effects of the Sudan dyes. Role of the Ah cytosolic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. atsjournals.org [atsjournals.org]

- 12. Quantitative RT-PCR measurement of cytochromes p450 1A1, 1B1, and 2B7, microsomal epoxide hydrolase, and NADPH oxidoreductase expression in lung cells of smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and application of a real-time quantitative PCR assay for determining CYP1A transcripts in three genera of salmonids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

Probing Biological Systems: An In-depth Technical Guide to Exploratory Studies Using Sudan IV-d6 as a Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for utilizing deuterium-labeled Sudan IV (Sudan IV-d6) as a tracer in exploratory research. While Sudan IV is a synthetic dye with known toxicological properties, its deuterated isotopologue, this compound, presents a valuable tool for investigating fundamental biological processes such as metabolism, pharmacokinetics, and biodistribution. The stable isotope label allows for the precise differentiation and quantification of the administered compound from its endogenous or unlabeled counterparts, making it an ideal tracer for in vivo and in vitro studies.

This document outlines detailed experimental protocols, presents illustrative quantitative data, and provides visual representations of metabolic pathways and experimental workflows to guide researchers in designing and executing robust studies. The methodologies described herein are based on established analytical techniques and pharmacokinetic principles, adapted for the specific application of this compound as a tracer.

Quantitative Data Summary

The following tables present representative data that could be obtained from the exploratory studies detailed in this guide. These values are illustrative and intended to provide a reference for expected outcomes.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 15.8 | µg/L |

| Tmax (Time to Cmax) | 4.0 | h |

| AUC (0-t) (Area Under the Curve) | 125.6 | µg*h/L |

| t1/2 (Half-life) | 8.2 | h |

| CL/F (Apparent Clearance) | 79.6 | L/h/kg |

| Vd/F (Apparent Volume of Distribution) | 925.3 | L/kg |

Table 2: Illustrative Biodistribution of this compound in Rat Tissues 24 Hours Post-Oral Administration (10 mg/kg)

| Tissue | Concentration (ng/g tissue) |

| Liver | 250.3 |

| Adipose Tissue | 185.7 |

| Kidney | 95.2 |

| Spleen | 68.4 |

| Lung | 45.1 |

| Brain | < 5.0 |

| Plasma | 10.5 (ng/mL) |

Table 3: In Vitro Metabolism of this compound in Rat Liver Microsomes

| Metabolite | Relative Abundance (%) |

| Hydroxylated Metabolite 1 | 45.2 |

| Hydroxylated Metabolite 2 | 28.9 |

| Azo-reduced Metabolite 1 | 15.7 |

| Azo-reduced Metabolite 2 | 10.2 |

| Unchanged this compound | < 1.0 |

Experimental Protocols

In Vivo Pharmacokinetic and Biodistribution Study in Rats

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound following oral administration in rats.

Materials:

-

This compound (analytical standard)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Vehicle (e.g., corn oil)

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Methodology:

-

Animal Dosing:

-

Acclimatize rats for at least one week prior to the study.

-

Fast rats overnight before dosing.

-

Prepare a homogenous suspension of this compound in corn oil at a concentration of 2 mg/mL.

-

Administer a single oral gavage dose of 10 mg/kg body weight.

-

-

Sample Collection:

-

Collect blood samples via the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into tubes containing an anticoagulant.

-

At the final time point (48 hours), euthanize the animals and collect major organs (liver, kidney, spleen, lung, brain, and adipose tissue).

-

-

Sample Processing:

-

LC-MS/MS Analysis:

-

Utilize a reverse-phase C18 column for chromatographic separation.[3]

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[3]

-

Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.[3]

-

Monitor for the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its potential metabolites. For Sudan IV, the transition m/z 381.2→91.0 can be monitored.[3]

-

In Vitro Metabolism Study using Rat Liver Microsomes

Objective: To identify the primary metabolites of this compound formed by hepatic enzymes.

Materials:

-

This compound

-

Rat liver microsomes

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing rat liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM).

-

Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using the LC-MS/MS method described in the in vivo protocol.

-

Scan for potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, reduction).

-

Mandatory Visualizations

Caption: Proposed metabolic pathway of this compound.

Caption: Experimental workflow for in vivo pharmacokinetic and biodistribution study.

Caption: Logic of using a deuterated internal standard for quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Sudan IV Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. Fast cleanup method for the analysis of Sudan I-IV and para red in various foods and paprika color (oleoresin) by high-performance liquid chromatography/diode array detection: focus on removal of fat and oil as fatty acid methyl esters prepared by transesterification of acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Properties of Sudan IV-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Sudan IV-d6 (Solvent Red 24-d6), a deuterated analog of the lipid-soluble azo dye Sudan IV. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for quantitative analysis and metabolic studies.

This compound serves as an internal standard in various analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the quantification of Sudan dyes in complex matrices. Its six deuterium atoms provide a distinct mass shift, enabling clear differentiation from its non-deuterated counterpart.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₄H₁₄D₆N₄O |

| Molecular Weight | 386.48 g/mol |

| CAS Number | 1014689-18-9 |

| Appearance | Very Dark Red to Very Dark Brown Solid[1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[1] |

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for its use as an internal standard. The introduction of six deuterium atoms results in a mass shift of +6 compared to the unlabeled Sudan IV. The primary ionization technique for this class of compounds is Electrospray Ionization (ESI), typically in positive ion mode.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 387.2 |

| Isotopic Purity (d6) | 97.37%[1] |

| Isotopic Distribution | d0=0.17%, d1=0.04%, d2=0.06%, d3=0.00%, d4=0.12%, d5=2.25%[1] |

Note: The precursor ion value is calculated based on the molecular weight. Actual observed values may vary slightly depending on instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the positions of the deuterium labels. A complete ¹H and ¹³C resonance assignment for Sudan I-IV has been reported, which serves as a basis for interpreting the spectra of their deuterated analogs. The deuterium atoms are located on the naphthol ring system.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 |

| Methyl Protons | ~2.5 |

| Hydroxyl Proton | ~16.2 |

Note: These are predicted chemical shift ranges based on the non-deuterated Sudan IV and related azo dyes. The absence of signals corresponding to the deuterated positions would be the key indicator in the ¹H NMR spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| Azo Carbons | ~145 |

| Methyl Carbons | ~17 |

Note: The signals for the deuterated carbons will be significantly attenuated or absent in the ¹³C NMR spectrum, and may appear as multiplets due to C-D coupling.

Experimental Protocols

Mass Spectrometry

Objective: To acquire a mass spectrum of this compound to confirm its molecular weight and isotopic purity.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system.

Methodology:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 50% B, increasing to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 100-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure and the location of deuterium labeling.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: -2 to 18 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Visualizations

References

In-Depth Technical Guide: Solubility of Sudan IV-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sudan IV-d6 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this guide utilizes data for Sudan IV as a close and reliable proxy, a common practice in analytical and developmental chemistry where isotopic labeling is not expected to significantly alter solubility. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway information for researchers utilizing this compound.

Core Topic: Solubility of this compound

This compound is the deuterated analog of Sudan IV, a fat-soluble diazo dye. It is often used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Sudan dyes in various matrices. Understanding its solubility is critical for the preparation of stock solutions, calibration standards, and for its application in non-polar substance staining and other research contexts.

Data Presentation: Solubility of Sudan IV

The following table summarizes the known solubility of Sudan IV in a range of organic solvents. It is important to note that the solubility of this compound is expected to be highly similar to that of Sudan IV.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Chloroform | 1 mg/mL, 10 mg/mL | - | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 3.81 mg/mL | - | [3] |

| Water | 0.7 mg/mL, < 0.1 mg/mL | Insoluble | [1][4] |

| Ethanol | - | Slightly Soluble, Insoluble | [5][6] |

| Acetone | - | Slightly Soluble, Very Soluble | [1][5] |

| Benzene | - | Slightly Soluble, Very Soluble | [1][5] |

| Methanol | - | Very Soluble | [1] |

| Toluene | - | Soluble (forms a clear red solution) | [4][7] |

| Isopropanol | - | Saturated solutions can be prepared | [2] |

| Hydrocarbon Solvents | - | Very Soluble | [1] |

| Oils, Fats, and Waxes | - | Very Soluble | [1] |

Note: Discrepancies in qualitative descriptions (e.g., for acetone and ethanol) may arise from different experimental conditions or purity of the solute and solvent.

Experimental Protocols

General Protocol for Solubility Determination by UV-Visible Spectrophotometry

This protocol outlines a standard method for quantitatively determining the solubility of a compound like this compound in a specific organic solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., HPLC-grade chloroform, DMSO, etc.)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and/or 0.45 µm syringe filters

-

UV-Visible spectrophotometer

-

Vortex mixer and sonicator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.

-

Place the vial in a sonicator for 15-30 minutes to facilitate dissolution.

-

Allow the mixture to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at a high speed to pellet the excess, undissolved this compound.

-

Alternatively, carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the same solvent with a known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution across a suitable wavelength range (e.g., 400-600 nm). The λmax for Sudan IV is approximately 520 nm.[8]

-

Measure the absorbance of each standard solution at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Preparation of a Saturated Staining Solution in Isopropanol

For histological applications, a saturated solution is often used.

Procedure:

-

Add an excess of Sudan IV to 99% isopropanol in a suitable container.[4]

-

Shake the mixture well to facilitate dissolution.

-

Allow the undissolved portion to settle.

-

For use, dilute 6 mL of the supernatant (the saturated stock solution) with 4 mL of water.[4]

-

Let the diluted solution stand for 5-10 minutes and then filter it. The filtrate is then ready for use as a staining solution.[4]

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Sudan IV

Sudan IV is known to be an agonist of the aryl hydrocarbon receptor (AhR).[9][10] Its binding to AhR activates downstream signaling pathways, leading to the induction of gene expression, such as that of Cytochrome P450 1A1 (CYP1A1).[9][10]

Caption: this compound activation of the AhR signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Sudan IV | TargetMol [targetmol.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. stainsfile.com [stainsfile.com]

- 7. gspchem.com [gspchem.com]

- 8. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Safety and handling guidelines for Sudan IV-d6

An In-depth Technical Guide to the Safety and Handling of Sudan IV-d6

This guide provides comprehensive safety and handling information for this compound, a deuterated form of Sudan IV. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. This compound is the deuterium-labeled version of Sudan IV and is often used as an internal standard in analytical testing or as a tracer in metabolic studies.[1] Sudan IV itself is a fat-soluble diazo dye used for staining lipids, triglycerides, and lipoproteins.[2][3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin sensitization and toxicity to aquatic life. The non-deuterated form, Sudan IV, is considered a potential carcinogen and may cause eye, skin, and respiratory tract irritation.[3][5][6]

GHS Classification (this compound):

-

Skin sensitization (Category 1)[7]

-

Short-term (acute) aquatic hazard (Category 2)

Hazard Statements:

-

H317: May cause an allergic skin reaction.[7]

-

H401: Toxic to aquatic life.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Sudan IV and its deuterated analog, this compound.

| Property | Sudan IV | This compound | Reference(s) |

| Appearance | Dark brown or reddish-brown crystals/powder | Solid | [6][8] |

| Molecular Formula | C₂₄H₂₀N₄O | C₂₄D₆H₁₄N₄O | [2][3][9] |

| Molecular Weight | 380.45 g/mol | 386.48 g/mol | [2][10][11] |

| Melting Point | 181.1 °C - 199 °C | Not available | [3][4][9] |

| Boiling Point | 260 °C | Not available | [9] |

| Solubility | Insoluble in water; Soluble in oils, fats, acetone, alcohol, benzene.[6][8] | Not available | [6][8] |

| Vapor Pressure | Negligible | Not available | [8] |

Toxicological Information

While specific toxicological data for this compound is limited, the data for Sudan IV provides a basis for assessing its potential hazards. The toxicological properties of Sudan IV have not been fully investigated, but it is considered a potential cancer hazard.[5]

| Effect | Observation | Reference(s) |

| Acute Oral Toxicity (Rat LD50) | >5000 mg/kg | [8] |

| Carcinogenicity | Classified as a Category 3 carcinogen by the IARC. Potential cancer hazard.[3] | [3][5] |

| Skin Irritation | May cause skin irritation and allergic skin reaction (sensitization).[5][6][11] | [5][6][11] |

| Eye Irritation | May cause eye irritation.[5][6][11] | [5][6][11] |

| Inhalation | May cause respiratory tract irritation.[5][6] | [5][6] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[5] | [5] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and risk.

Engineering Controls:

-

Use in a well-ventilated area.[8]

-

Ensure eyewash stations and safety showers are in close proximity to the workstation.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to OSHA 29 CFR 1910.133 or European Standard EN166).[5][9]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][9]

General Hygiene Practices:

-

Avoid all personal contact, including inhalation.[8]

-

Wash hands thoroughly with soap and water after handling.[5][8]

-

Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[8]

Storage and Disposal

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5][9]

-

Keep containers securely sealed when not in use.[8]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with federal, state, and local regulations.[5]

-

Do not let the product enter drains.

Accidental Release Measures

Minor Spills:

-

Clean up spills immediately.[5]

-

Use dry clean-up procedures and avoid generating dust.[8]

-

Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[8]

-

Place the collected material into a suitable, labeled container for disposal.[5][8]

Major Spills:

-

Clear the area of all personnel and move upwind.[8]

-

Alert emergency responders.[8]

-

Wear full-body protective clothing with breathing apparatus.[8]

-

Prevent spillage from entering drains or water courses by all available means.[8]

-

Contain or absorb the spill with sand, earth, or vermiculite.[8]

-

Collect the recoverable product into labeled containers for recycling or disposal.[8]

Experimental Protocols

Protocol for Staining Lipids in Tissue

Sudan IV is commonly used to stain lipids in frozen tissue sections. The following is a general procedure.

Materials:

-

Sudan IV staining solution (e.g., 5g Sudan IV in 500 ml 70% Ethanol and 500 ml 100% Acetone, mixed and filtered)[13]

-

70% Ethanol[13]

-

80% Ethanol[13]

-

Phosphate-buffered saline (PBS) or tap water[13]

Procedure:

-

Rinse fixed or fresh tissue specimens in 70% Ethanol for 5 minutes.[13]

-

Stain the specimens with the Sudan IV solution for 6 minutes, agitating occasionally.[13]

-

Differentiate the stain by washing in 80% Ethanol for 3 minutes. If the ethanol becomes excessively colored, change it once.[13]

-

Wash the stained specimens in running tap water or place them in a buffer solution like PBS. Note that the stain may fade if left in ethanol.[13]

Protocol for Analysis by LC-MS/MS

This compound is used as an internal standard for the quantification of Sudan dyes in food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Extraction: A homogenized sample is accurately weighed, and the internal standard solution (containing this compound) is added. The dyes are extracted using a solvent mixture such as tetrahydrofuran and methanol.[14]

-

Purification: The extract is purified using Solid Phase Extraction (SPE) with a silica cartridge. The cartridge is conditioned, the sample is loaded, and interfering substances are washed away before eluting the target analytes.[14][15]

-

LC-MS/MS Analysis: The purified eluent is concentrated and injected into the LC-MS/MS system. Separation is typically achieved on a C18 column.[14][15] Analytes are identified based on their retention time and specific mass transitions (MRM).[14] this compound provides a reference for accurate quantification.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Scarlet red | C24H20N4O | CID 62330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sudan IV - Wikipedia [en.wikipedia.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. westliberty.edu [westliberty.edu]

- 6. chemiis.com [chemiis.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. Sudan IV D6 [a-2-s.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Sudan IV Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. cvrc.virginia.edu [cvrc.virginia.edu]

- 14. fda.gov.tw [fda.gov.tw]

- 15. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Sudan IV in Food Matrices using Sudan IV-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Sudan IV, a carcinogenic azo dye, in various food matrices. The protocol employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes Sudan IV-d6 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The described methodology, including a straightforward solvent extraction, is suitable for the routine monitoring of Sudan IV in food safety and quality control laboratories, with limits of quantification (LOQs) well below regulatory action limits.

Introduction

Sudan dyes are a group of synthetic, fat-soluble azo dyes used for industrial purposes, such as coloring plastics, oils, and waxes.[1] Due to their potential carcinogenicity and genotoxicity, the use of Sudan dyes as food additives is strictly prohibited in many countries.[1][2] However, their low cost and ability to impart a vibrant red color have led to their fraudulent use in food products like chili powder, paprika, and sauces to enhance their appearance.[1][3] To safeguard consumer health and ensure regulatory compliance, highly sensitive and reliable analytical methods are essential for the detection and quantification of these illegal dyes.[1]

Isotope dilution LC-MS/MS has become the gold standard for the analysis of Sudan dyes in food.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification.[3][4] These internal standards are chemically identical to the target analyte but differ in mass, allowing them to compensate for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer.[4] This application note provides a detailed protocol for the analysis of Sudan IV in food matrices using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)[1]

-

Standards: Sudan IV and this compound analytical standards[5]

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Individually prepare stock solutions of Sudan IV and this compound by dissolving 10 mg of each standard in 100 mL of acetonitrile.[1][5] Store these solutions in the dark at 4°C.[8]

-

Intermediate Standard Solution (1 µg/mL): Prepare an intermediate standard solution of Sudan IV at a concentration of 1 µg/mL in acetonitrile.[1]

-

Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate Sudan IV standard solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.[1] Each working standard should be fortified with the this compound internal standard at a constant concentration (e.g., 20 ng/mL).[1][5]

Sample Preparation

The following is a general procedure for solid food matrices. Adjustments may be necessary depending on the specific sample.

-

Homogenization: Homogenize solid samples to a fine powder.[1]

-

Weighing: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.[1][5]

-

Spiking with Internal Standard: Add a specific volume of the this compound working solution (e.g., 20 µL of a 1 µg/mL solution) to each sample.[5]

-

Vortexing/Shaking: Vortex the tube for 1 minute and then shake for 10 minutes.[1]

-

Centrifugation: Centrifuge the sample at 8000 rpm for 10 minutes.[1]

-

Filtration: Filter the supernatant through a 0.2 or 0.45 µm syringe filter prior to LC-MS/MS analysis.[6][7]

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[1][4]

-

Mobile Phase A: Water with 0.1% Formic Acid[1]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]

-

Flow Rate: 0.4 mL/min[1]

-

Injection Volume: 5 µL[1]

-

Column Temperature: 40°C[1]

-

Gradient Program:

-

0-1 min: 50% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 50% B for equilibration[1]

-

-

-

MS/MS Conditions:

Data Presentation

The use of this compound as an internal standard provides excellent linearity and sensitivity for the quantification of Sudan IV.

Table 1: Quantitative Performance Data for Sudan IV Analysis

| Parameter | Value | Matrix | Reference |

| Linearity (R²) | > 0.99 | Paprika | [4] |

| Limit of Detection (LOD) | 1.0 µg/kg | Chilli Spices | [6] |

| Limit of Quantification (LOQ) | 7 to 15 µg/kg | Sauce, Cotton Candy, Pickle | [8] |

| Mean Recovery | 64 - 79% | Palm Oil, Chilli Spices | [6] |

| Precision (RSD) | < 15% | Spices | [5] |

Visualizations

Caption: Experimental workflow for the analysis of Sudan IV using this compound as an internal standard.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable, sensitive, and accurate approach for the quantification of Sudan IV in a variety of food matrices. The simple extraction procedure and the robustness of the isotope dilution technique make this method highly suitable for high-throughput screening and routine monitoring in food safety laboratories, aiding in the prevention of illegal adulteration and protecting public health.

References

- 1. benchchem.com [benchchem.com]

- 2. A review of analytical techniques for determination of Sudan I-IV dyes in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. benchchem.com [benchchem.com]

- 5. laborindo.com [laborindo.com]

- 6. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cromlab-instruments.es [cromlab-instruments.es]

- 8. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- 9. lcms.cz [lcms.cz]

Application Notes & Protocols for Quantitative NMR (qNMR) Spectroscopy using Sudan IV-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction